molecular formula C16H11Cl2NO B2752946 2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile CAS No. 344280-16-6

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile

Cat. No.: B2752946
CAS No.: 344280-16-6
M. Wt: 304.17
InChI Key: RTJHDDNJNIDKAJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile (CAS Number: 344280-16-6) is a high-purity nitrile derivative supplied for scientific research and development. This compound has the molecular formula C16H11Cl2NO and a molecular weight of 304.1706 g/mol . Its structure features a nitrile group attached to a butane chain that is further substituted with 2,4-dichlorophenyl and phenyl ketone groups, as represented by the SMILES notation N#CC(c1ccc(cc1Cl)Cl)CC(=O)c1ccccc1 . Nitrile-containing compounds are recognized as essential synthetic intermediates in organic chemistry due to their versatile transformations and are frequently investigated for their biological and pharmacological activities . Researchers value this compound as a key building block for constructing more complex molecular architectures, particularly in medicinal chemistry for the synthesis of potential therapeutic agents, and in material science for developing novel polymers. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . For specific protocol advice, researchers are encouraged to consult the scientific literature on related nitrile compounds .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-13-6-7-14(15(18)9-13)12(10-19)8-16(20)11-4-2-1-3-5-11/h1-7,9,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJHDDNJNIDKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups on the dichlorophenyl ring.

Scientific Research Applications

Synthetic Chemistry

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile serves as a building block for more complex organic molecules. Its unique structure allows chemists to explore diverse synthetic pathways leading to novel compounds with potential applications in pharmaceuticals and materials science .

The compound has been investigated for various biological activities , including:

  • Antimicrobial Properties : In vitro studies demonstrate efficacy against multiple bacterial strains, indicating potential use in developing new antimicrobial agents .
  • Enzyme Inhibition : Research shows that it can inhibit key enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This property aligns it with nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting therapeutic potential in pain management .

Pharmacology

The pharmacological profile of this compound includes:

  • Cytotoxic Activity : Studies indicate significant inhibition of cell proliferation in various cancer cell lines, positioning it as a candidate for cancer therapy .
  • Anti-inflammatory Effects : The compound exhibits the ability to reduce pro-inflammatory cytokines in vitro, further supporting its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, showcasing its potential as an anticancer agent .
  • Inflammation Model : In murine models induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of key proteins involved in disease processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Oxo-butanenitrile Derivatives

Compound Name Substituents (Position 2 / Position 4) Functional Groups Molecular Formula Key Applications/Properties References
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile 2,4-dichlorophenyl / phenyl Nitrile, ketone C₁₆H₁₁Cl₂NO Synthetic intermediate; potential agrochemical activity
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile 4-chlorophenyl / phenyl Nitrile, ketone C₁₆H₁₁ClNO Pharmaceutical intermediate; V-shaped crystal packing
2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile 4-methoxyphenyl / phenyl Nitrile, ketone, methoxy C₁₇H₁₅NO₂ Precursor for pyridazine derivatives
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile 4-fluorophenyl / - Nitrile, ketone, trifluoro C₁₀H₅F₄NO High electronegativity; stability
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 2,4-dichlorophenyl / ethyl ester Ester, ketone C₁₂H₁₂Cl₂O₃ Ester hydrolysis applications

Key Observations:

Substituent Effects: Chlorine vs. Methoxy: The 2,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in , which is electron-donating. This difference influences reactivity in nucleophilic additions or cyclization reactions. Fluorine vs.

Functional Group Impact :

  • Nitrile vs. Ester : The nitrile group in the target compound enables transformations into amines or carboxylic acids, whereas the ester in is more susceptible to hydrolysis, limiting its utility in aqueous environments.

Crystal Packing :

  • The V-shaped configuration and roof-like crystal structure observed in (4-chlorophenyl analog) suggest similar packing behavior in the target compound, which could affect solubility and melting points.

Biological Activity

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is a synthetic organic compound with significant potential in various biological applications. This compound belongs to the class of nitriles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11Cl2NOC_{16}H_{11}Cl_2NO with a molecular weight of approximately 304.18 g/mol. The structure features a nitrile group (-C≡N) attached to a butane backbone, which is further substituted with a dichlorophenyl and a phenyl group.

PropertyValue
Molecular FormulaC16H11Cl2NOC_{16}H_{11}Cl_2NO
Molecular Weight304.18 g/mol
CAS Number344280-16-6
Purity>90%

Antimicrobial Activity

Research indicates that compounds containing nitrile groups often exhibit antimicrobial properties. For instance, studies have shown that related nitriles can inhibit the growth of various pathogenic bacteria and fungi. The specific activity of this compound against different microbial strains has been investigated, revealing promising results.

Case Study: Antimicrobial Efficacy
A study conducted by Yang et al. (2010) evaluated the antimicrobial activity of several nitrile derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anti-inflammatory Properties

Nitriles have also been recognized for their anti-inflammatory effects. The compound's potential in reducing inflammation was assessed using in vitro models that simulate inflammatory conditions.

Research Findings:
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of nitriles have garnered attention due to their ability to induce apoptosis in cancer cells. Preliminary studies on the cytotoxic effects of this compound on various cancer cell lines have shown promising results.

Case Study: Cytotoxic Effects
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of cell cycle arrest and apoptosis.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : Induction of cell cycle arrest suggests interaction with cyclin-dependent kinases (CDKs).
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels leading to oxidative stress in cancer cells.

Q & A

Q. Which software packages are essential for refining crystallographic data of this compound?

  • Methodological Answer :
  • SHELX suite : SHELXL for refinement, SHELXS for structure solution.
  • OLEX2 : For visualization and validation (e.g., R-factor convergence).
  • PLATON : To check for missed symmetry or twinning .

Q. How can researchers design robust structure-activity relationship (SAR) studies for nitrile-containing analogs?

  • Methodological Answer :
  • Prioritize substituents at the 2,4-dichlorophenyl and phenyl rings for systematic variation.
  • Use QSAR models (e.g., CoMFA) to predict bioactivity based on steric/electronic parameters.
  • Validate predictions with at least three independent biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.